amino]valeric acid](/img/structure/B13544282.png)
5-[[(Benzyloxy)carbonyl](methyl)amino]valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzyloxy)carbonylamino]valeric acid is an organic compound with the molecular formula C13H17NO4. It is known for its role in various chemical and biological applications, particularly in the synthesis of peptides and as a building block in organic chemistry. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)carbonylamino]valeric acid typically involves the following steps:
Starting Materials: The synthesis begins with valeric acid and benzyl chloroformate.
Protection of Amine Group: The amine group of valeric acid is protected using benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the benzyloxycarbonyl-protected amine.
Methylation: The protected amine is then methylated using methyl iodide or a similar methylating agent under basic conditions.
The overall reaction can be summarized as follows:
Valeric acid+Benzyl chloroformate+Base→5-[(Benzyloxy)carbonylamino]valeric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)carbonylamino]valeric acid undergoes several types of chemical reactions:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrogenation or acidic hydrolysis, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and carboxylic acid functionalities.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the benzyloxycarbonyl group.
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid can be used for the removal of the protecting group.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
Free Amine: Removal of the benzyloxycarbonyl group yields the free amine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
Chemistry
In chemistry, 5-[(Benzyloxy)carbonylamino]valeric acid is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in organic synthesis.
Biology
The compound is used in the synthesis of peptides and proteins. The benzyloxycarbonyl group protects the amine functionality during peptide bond formation, preventing unwanted side reactions.
Medicine
In medicinal chemistry, the compound is used in the development of pharmaceuticals. Its ability to protect amine groups makes it useful in the synthesis of drug candidates.
Industry
Industrially, the compound is used in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)carbonylamino]valeric acid primarily involves its role as a protecting group. The benzyloxycarbonyl group shields the amine functionality from reactive species, allowing for selective reactions. Upon removal of the protecting group, the free amine can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-[[(Benzyloxy)carbonyl]amino]valeric acid: Similar structure but without the methyl group.
5-[(tert-Butoxy)carbonylamino]valeric acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of benzyloxycarbonyl.
5-[(Methoxy)carbonylamino]valeric acid: Uses a methoxycarbonyl protecting group.
Uniqueness
5-[(Benzyloxy)carbonylamino]valeric acid is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are crucial.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
5-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-15(10-6-5-9-13(16)17)14(18)19-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,17) |
InChI Key |
MCAPKTBXARNISJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



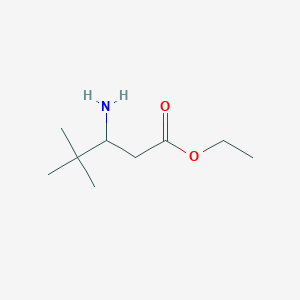
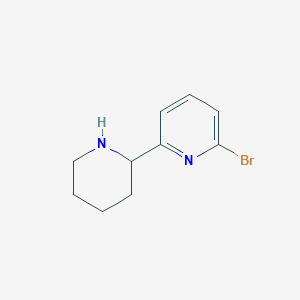

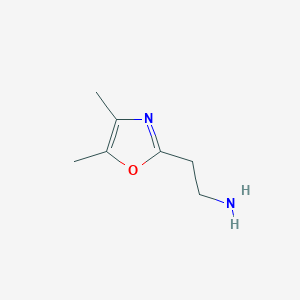
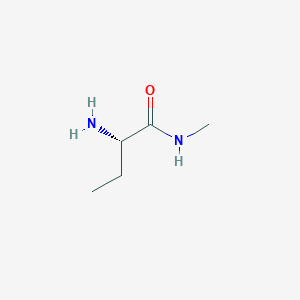

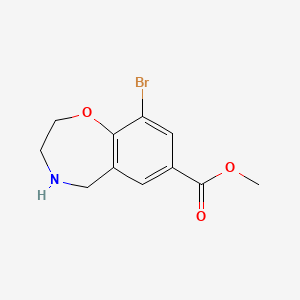
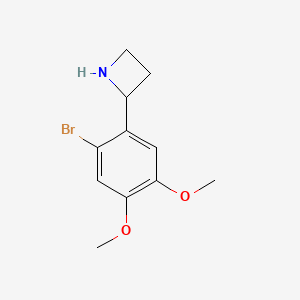
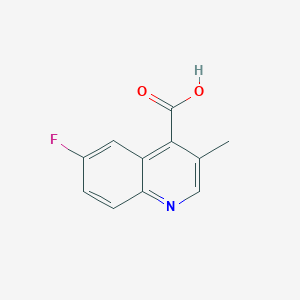

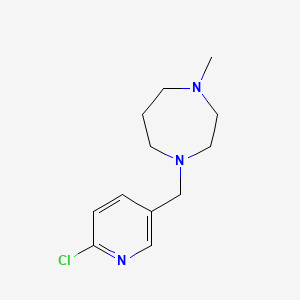

![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
